molecular formula C23H19Cl2FN4S B2920841 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 670270-97-0

4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

Cat. No. B2920841
CAS RN: 670270-97-0
M. Wt: 473.39
InChI Key: CKVBHZLSUNGLNY-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in pharmaceutical drugs. Piperazine derivatives often exhibit biological activity and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple aromatic rings (the phenyl and thienopyrimidine rings), a piperazine ring, and several substituents. The presence of the dichlorophenyl and fluorophenyl groups would likely have a significant impact on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenyl and fluorophenyl groups, for example, would likely make the compound quite lipophilic .

Scientific Research Applications

Pharmacological Properties and Synthesis

  • Synthesis and Pharmacological Screening

    A study highlighted the synthesis of new 4-piperazinopyrimidines bearing a methylthio substituent, showing a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This indicates the potential of the chemical structure as a basis for developing compounds with diverse pharmacological activities (Mattioda et al., 1975).

  • Antipsychotic Potential

    Another research explored the synthesis of butyrophenones with affinity for dopamine and serotonin receptors, aiming to develop antipsychotic agents. Although the specific compound was not directly mentioned, the research underlines the importance of chemical structures involving piperazine and pyrimidine rings for the development of psychiatric medication (Raviña et al., 2000).

  • Antibacterial Agents

    The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from specific chemical precursors showed significant anti-inflammatory and analgesic activities, indicating the compound’s relevance in creating new antibacterial agents (Abu‐Hashem et al., 2020).

  • Protein Kinase Inhibition

    A study focusing on the synthesis of protein kinase inhibitors highlights the utility of piperazinyl analogues in developing treatments targeting cancer, demonstrating the compound’s role in cancer research (Russell et al., 2015).

properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2FN4S/c1-14-20(15-2-4-16(26)5-3-15)21-22(27-13-28-23(21)31-14)30-10-8-29(9-11-30)17-6-7-18(24)19(25)12-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVBHZLSUNGLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

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